 
                            Benztropine can be synthesized through several methods, with one notable approach involving the reaction between tropin and diphenyldiazomethane. This synthesis typically includes the following steps:
A combinatorial synthesis method has also been explored, which allows for the creation of libraries of benztropine analogs to evaluate their efficacy as monoamine transporter inhibitors .
The molecular structure of benztropine consists of a bicyclic framework with a diphenylmethoxy group attached to the tropane ring system. Key features include:
The molecular weight of benztropine is approximately 307.43 g/mol, with a melting point around 135 °C .
Benztropine participates in several chemical reactions that are significant in both its synthesis and biological activity:
Benztropine primarily functions as an antagonist at muscarinic acetylcholine receptors while also inhibiting dopamine transporters. Its mechanism includes:
Benztropine exhibits several notable physical and chemical properties:
Benztropine is primarily used in clinical settings for:
Benztropine mesylate (C₂₁H₂₅NO·CH₄O₃S) is a synthetic compound combining structural elements of atropine (anticholinergic) and diphenhydramine (antihistamine). Its core structure features a tropane alkaloid scaffold with a diphenylmethoxy moiety attached at the 3α-position and an N-methyl group. This configuration enables high blood-brain barrier permeability and dual affinity for cholinergic and dopaminergic targets [1] [3]. The diphenylmethoxy group facilitates hydrophobic interactions with receptor sites, while the tertiary amine enables protonation and ionic binding [6].
Table 1: Key Structural Analogues and Modifications
| Analog | Substitution (R) | Key Property Change | Effect on DAT Affinity | 
|---|---|---|---|
| Benztropine (parent) | N-CH₃ | Balanced DAT/muscarinic affinity | Ki = 118 nM [4] | 
| JHW 007 | N-n-butyl | Increased steric bulk | Ki = 8.5 nM [10] | 
| GA 2-99 | N-aminoethyl | Enhanced polarity | Ki = 5.59 nM [10] | 
| 3-β-isomer (cmpd 8a) | Stereoisomer | Altered tropane orientation | Ki = 854 nM [6] | 
| 6-β-OCOPh (cmpd 19e) | Esterification | Reduced membrane permeability | Ki = 341 nM [6] | 
Notably, N-substitution profoundly influences target selectivity:
Benztropine exhibits multi-receptor activity, primarily antagonizing muscarinic acetylcholine receptors (mAChRs) and inhibiting dopamine reuptake at the dopamine transporter (DAT).
Muscarinic Antagonism:
Dopamine Transporter Inhibition:
Table 2: Receptor Selectivity Profile of Benztropine Analogues
| Compound | DAT Ki (nM) | M₁ Ki (nM) | H₁ Ki (nM) | Selectivity Ratio (DAT/H₁) | 
|---|---|---|---|---|
| Benztropine | 118 | <20 | 15.7 | 0.1 [6] | 
| 2a (4F,4'F) | 11.8 | 220 | 19.7 | 1.7 [6] | 
| 14b (n-BuPh) | 8.51 | 380 | 141 | 17 [6] | 
| GA 2-99 | 5.59 | >1000 | 240 | 43 [10] | 
| Cocaine | 187 | >1000 | 1040 | 5.6 [6] | 
Absorption:
Distribution:
Metabolism:
Excretion:
Benztropine’s pharmacodynamics diverge significantly from classical anticholinergics like atropine or trihexyphenidyl:
Unique Dual Mechanisms:
CNS Stimulation Profile:
Structural Advantages:
Table 3: Pharmacodynamic Comparison with Classical Agents
| Property | Benztropine | Atropine | Trihexyphenidyl | 
|---|---|---|---|
| Primary Targets | mAChRs, DAT | mAChRs | mAChRs | 
| DAT Affinity (Ki) | 118 nM | >10,000 nM | >10,000 nM | 
| M1 Affinity (Ki) | <20 nM | 1–2 nM | 5–10 nM | 
| CNS Stimulation | Low | Moderate | High | 
| Half-life (hours) | 12–24 | 2–3 | 5–10 | 
| Plasma Protein Binding | >95% | 50% | 80% | 
Selectivity Insights:
 
                                    
                CAS No.: 3397-16-8
 
                                    
                CAS No.: 2134602-45-0
CAS No.: 11104-40-8
 
                                    
                CAS No.: 64918-85-0
 
                                    
                CAS No.: 591-81-1
CAS No.: 51800-34-1